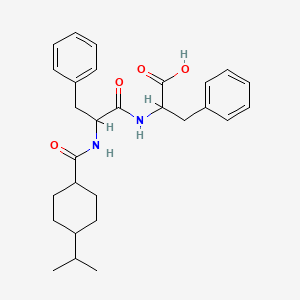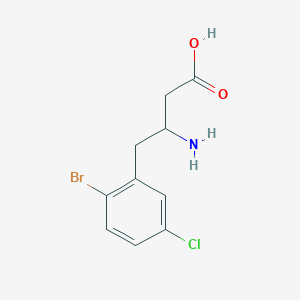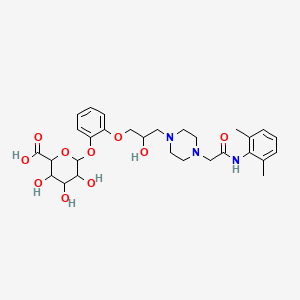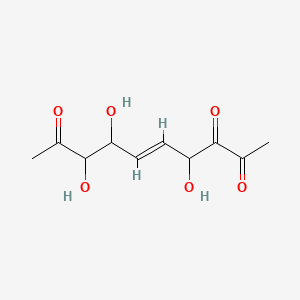![molecular formula C6H8NNa2O8P B12291150 disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid, also known as N-(phosphonoacetyl)-L-aspartic acid disodium salt, is a chemical compound with the molecular formula C6H8NNa2O8P. It is a derivative of aspartic acid and contains a phosphonoacetyl group. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves the reaction of L-aspartic acid with phosphonoacetic acid. The process typically includes the following steps:
Protection of the carboxyl groups: The carboxyl groups of L-aspartic acid are protected using suitable protecting groups.
Formation of the phosphonoacetyl intermediate: Phosphonoacetic acid is reacted with a suitable reagent to form the phosphonoacetyl intermediate.
Coupling reaction: The protected L-aspartic acid is coupled with the phosphonoacetyl intermediate under appropriate conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an antitumor agent.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it inhibits aspartate transcarbamylase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid can be compared with other similar compounds such as:
Succinic acid: Both compounds contain carboxyl groups, but succinic acid lacks the phosphonoacetyl group.
N-(phosphonoacetyl)-L-aspartic acid tetrasodium salt: This compound is similar but contains four sodium ions instead of two.
The uniqueness of this compound lies in its specific structure and the presence of the phosphonoacetyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H8NNa2O8P |
|---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
CZLKTMHQYXYHOO-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)





![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

